N-Methoxy-N,3-dimethylbenzamide
Overview
Description
N-Methoxy-N,3-dimethylbenzamide is an N, N-disubstituted benzamide . It is also referred to as a Weinreb amide .
Synthesis Analysis
The synthesis of N-Methoxy-N,3-dimethylbenzamide involves a procedure where a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide in dry tetrahydrofuran under argon, at -78° C, is treated dropwise over 15 minutes with diisobutylaluminium hydride.Molecular Structure Analysis
The molecular formula of N-Methoxy-N,3-dimethylbenzamide is C10H13NO2 . The InChI code is 1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 .Chemical Reactions Analysis
N-Methoxy-N,3-dimethylbenzamide can form explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire .Physical And Chemical Properties Analysis
N-Methoxy-N,3-dimethylbenzamide has a molecular weight of 179.22 . Its physical state is solid and it has a density of 0.984 g/mL at 25 °C .Scientific Research Applications
N-Methoxy-N-methylbenzamide
- Scientific Field : Organic Chemistry
- Summary of the Application : N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It’s used as a building block in organic synthesis .
- Results or Outcomes : The outcomes of using N-Methoxy-N-methylbenzamide in organic synthesis would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .
N-Methylbenzamide
- Scientific Field : Biochemistry
- Summary of the Application : N-Methylbenzamide is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue .
- Results or Outcomes : The outcomes of using N-Methylbenzamide as a PDE10A inhibitor would depend on the specific experiments it’s used in. The source does not provide any quantitative data or statistical analyses .
β-Trifluoromethyl Enaminones Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The outcomes of using N-Methoxy-N-methylbenzamide in the synthesis of β-trifluoromethyl enaminones would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Summary of the Application : A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, showed antioxidant and antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Preparation of β-Trifluoromethyl Enaminones
- Scientific Field : Organic Chemistry
- Summary of the Application : N-Methoxy-N,3-dimethylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The outcomes of using N-Methoxy-N,3-dimethylbenzamide in the synthesis of β-trifluoromethyl enaminones would depend on the specific reactions it’s used in. The source does not provide any quantitative data or statistical analyses .
Antioxidant and Antibacterial Activities of Benzamides
- Scientific Field : Biochemistry
- Summary of the Application : A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, showed antioxidant and antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methoxy-N,3-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZITUZDRMDNBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457548 | |
Record name | N-Methoxy-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N,3-dimethylbenzamide | |
CAS RN |
135754-82-4 | |
Record name | N-Methoxy-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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